molecular formula C10H10N2 B057835 1,8-Diaminonaphthalene CAS No. 479-27-6

1,8-Diaminonaphthalene

Cat. No. B057835
CAS RN: 479-27-6
M. Wt: 158.2 g/mol
InChI Key: YFOOEYJGMMJJLS-UHFFFAOYSA-N
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Description

1,8-Diaminonaphthalene (1,8-DAN) is a chemical compound with notable applications in organic chemistry due to its unique molecular structure. It serves as a precursor for various complex molecules, including those used in medicines, sensors, and dyes. The versatility of 1,8-DAN in organic synthesis is highlighted through its participation in multi-component reactions under diverse conditions, facilitated by different catalysts (Ziarani, Mohammadi, Mali, & Fatemeh, 2020).

Synthesis Analysis

The synthesis of 1,8-DAN-based compounds involves selective reactions with various agents. For instance, 1,8-DAN reacts with 9-borabicyclo[3.3.1]nonane (9-BBN) to form novel diaminoborate ligands, which further react with titanium and zirconium dimethylamides to produce metal complexes. These reactions showcase the reactivity of 1,8-DAN towards forming complex ligand systems and metal complexes, useful in various chemical applications (Bar-Haim, Shach, & Kol, 1997).

Molecular Structure Analysis

X-ray crystallography has been employed to determine the molecular structures of 1,8-DAN and its derivatives, revealing intricate details about their geometric configurations. The structures provide insights into the conformational preferences and potential reactivity patterns of these compounds (Llamas-Saiz et al., 1991).

Chemical Reactions and Properties

1,8-DAN undergoes various chemical reactions, producing a range of compounds with potential optical and electronic applications. For example, its reaction with π-acceptors like tetracyanoethylene (TCNE) leads to cyanovinylated naphthalenes and novel perimidin and pleiadene derivatives, demonstrating the compound's versatility in synthesizing optically active materials (Aly & El-Shaieb, 2004).

Physical Properties Analysis

The physical properties of poly(1,8-diaminonaphthalene) (PDAN) microparticles, synthesized through chemical oxidative polymerization, have been extensively studied. These particles exhibit high silver-ion adsorbability, showcasing their potential in environmental and analytical applications. The analysis provides a comprehensive understanding of PDAN's structural and adsorptive characteristics (Li, Huang, & Li, 2004).

Scientific Research Applications

Application in Organic Chemistry

1,8-Diaminonaphthalene (1,8-DAN) has been applied in organic synthesis to provide efficient complex scaffolds . It has been used under different conditions and heterogeneous catalysts to produce various molecules, which were used as medicines, sensors, and dyes .

Application in Coordination Chemistry and Biology

1,8-Diaminonaphthalene is a well-known Schiff base ligand having wide applications in coordination chemistry and biology . It is used to synthesize organic conducting polymeric materials and optoelectronic devices .

Application in Optical Materials

1,8-Diaminonaphthalene has various optical applications and electropolymerisation characteristics . The interaction of 1,8-diaminonaphthalene with p-sulfonatocalix 4arene is studied using absorption, emission, excited state lifetime, and electrochemical techniques .

Application in Medicinal Chemistry

1,8-Diaminonaphthalene is found in many biologically active compounds such as anti-inflammatory, anti-bacterial, anti-microbial, and anti-cancer agents .

Precursor to Commercial Pigments

1,8-Diaminonaphthalene is a precursor to commercial pigments . It is prepared by the reduction of 1,8-dinitronaphthalene, which in turn is obtained as a mixture of isomers by nitration of 1-nitronaphthalene . The derivative from phthalic anhydride itself, Solvent Orange 60, is a useful orange pigment .

Production of Perimidines

1,8-Diaminonaphthalene is used to produce perimidines by various aldehydes . This compound has received much attention in organic chemistry due to their medicinal activities such as antifungal, antimicrobial, antiulcer, antitumor, oxidation dyestuff, hair color, fluorescent, and chemo-sensors .

Application in Supramolecular Chemistry

1,8-Diaminonaphthalene has been studied for its interaction with p-sulfonatocalix 4arene, a molecule used in supramolecular chemistry . The interaction is studied using absorption, emission, excited state lifetime, and electrochemical techniques . The binding constant values calculated from these techniques are around 10^2 –10^5 M^−1, which emphasizes the efficient binding of 1,8-diaminonaphthalene with p-sulfonatocalix 4arene .

Application in Organic Synthesis

1,8-Diaminonaphthalene is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .

properties

IUPAC Name

naphthalene-1,8-diamine
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InChI

InChI=1S/C10H10N2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H,11-12H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YFOOEYJGMMJJLS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC2=C(C(=C1)N)C(=CC=C2)N
Source PubChem
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Molecular Formula

C10H10N2
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Related CAS

120516-61-2
Record name Poly(1,8-diaminonaphthalene)
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DSSTOX Substance ID

DTXSID6044432
Record name 1,8-Naphthalenediamine
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Molecular Weight

158.20 g/mol
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Physical Description

Solid; [Merck Index] Light brown crystalline solid; [Sigma-Aldrich MSDS]
Record name 1,8-Naphthalenediamine
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Vapor Pressure

0.0000293 [mmHg]
Record name 1,8-Naphthalenediamine
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Product Name

1,8-Diaminonaphthalene

CAS RN

479-27-6
Record name 1,8-Diaminonaphthalene
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Record name 1,8-Naphthalenediamine
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Record name 1,8-Naphthalenediamine
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Record name 1,8-naphthylenediamine
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Record name 1,8-NAPHTHALENEDIAMINE
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Synthesis routes and methods I

Procedure details

benzidine; toluidine; 4,4'-methylenedianiline; 3,3-dimethoxy-4,4'-biphenyldiamine; 3,3'-dichloro-4,4'-biphenyldiamine;
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Synthesis routes and methods II

Procedure details

88 g of dinitro naphthalene with a content of 89.8% by weight of 1,8-dinitro naphthalene, 7.8% by weight of 1,5- and 1,3-dinitro naphthalene, less than 0.1% by weight each of 1,3,8- , 1,4,5- , 1,3,5-trinitronaphthalene, 1,7- , 1,6- and 1,4-dinitro naphthalene, α-nitro-naphthalene as well as less than 0.4% by weight of other unknown impurities, were hydrogenated, in a 0.7 liter stirrer autoclave, in 300 ml of toluene in the presence of 4 g of 1% by weight catalyst of platinum on activated charcoal, at a temperature of 50° C. and a constant hydrogen pressure of 10 bars. Hydrogenation was completed after 10 hours, the reaction solution was filtered off from the catalyst and fractionally distilled in vacuo. 49 g of 1,8-diamino naphthalene of 98-99% purity were obtained in the boiling range 140°-142° C. at a pressure of 0.2 mm Hg; this corresponds to a yield of 86% of the theory.
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1,5- and 1,3-dinitro naphthalene
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1,3,8- , 1,4,5- , 1,3,5-trinitronaphthalene
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1,6- and 1,4-dinitro naphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,110
Citations
AS Batsanov, JC Collings, JAK Howard… - … Section E: Structure …, 2001 - scripts.iucr.org
The structure of C10H10N2·C10F8, (I), comprises mixed stacks of parallel (within 2) neutral molecules, overlapping in a `graphitic' mode. Molecular geometry and UV–visible spectra …
Number of citations: 17 scripts.iucr.org
GM Ziarani, F Mohajer, SN Mali - Combinatorial Chemistry & …, 2021 - ingentaconnect.com
Background: 1,8-diaminonaphthalen (1,8-DAN) with special organic structure was applied in organic synthesis to provide efficient complex scaffolds, through the two or fourcomponent …
Number of citations: 6 www.ingentaconnect.com
Y Yang, C Yin, F Huo, J Chao, Y Zhang, S Jin - Sensors and Actuators B …, 2014 - Elsevier
In this work, we have successfully provided a novel strategy for employing commercially available fluorescent reagent as probe for hypochlorite. The strategy is based on a specific …
Number of citations: 60 www.sciencedirect.com
XG Li, MR Huang, SX Li - Acta Materialia, 2004 - Elsevier
Poly(1,8-diaminonaphthalene) (PDAN) was traditionally synthesized by an electrochemical polymerization that has some limitations such as low productivity and single form of a film. …
Number of citations: 137 www.sciencedirect.com
K Kilian, K Pyrzynska - Reactive and Functional Polymers, 2008 - Elsevier
A new, selective material for solid phase extraction of metal ions was prepared by chemical polymerization of 1,8-diaminonaphthalene. Poly(1,8-DAN) was synthesized using two …
Number of citations: 22 www.sciencedirect.com
JW Lee, DS Park, YB Shim… - Journal of the …, 1992 - iopscience.iop.org
Electrochemically prepared poly (1, 8‐diaminonaphthalene) has been characterized in terms of its electrochemical, chemical, and electrical properties. The polymer is electroactive in …
Number of citations: 90 iopscience.iop.org
ÜC Erim, M Gülfen, AO Aydın - Hydrometallurgy, 2013 - Elsevier
In the present work, a new 1,8-diaminonaphthalene-formaldehyde (1,8-DAN-F) polymer was synthesized by the reaction of 1,8-DAN with formaldehyde solution. The structure of 1,8-…
Number of citations: 20 www.sciencedirect.com
CH Lee, YH La, SJ Park, JW Park - Organometallics, 1998 - ACS Publications
The reaction of 1,8-diaminonaphthalene with trimethylchlorosilane and tri(isopropyl)chlorosilane gives N,N‘-disilylated products (1a,b) in moderate yields. Double deprotonation of 1a,b …
Number of citations: 72 pubs.acs.org
G Brancatelli, D Drommi, G Feminò… - New Journal of …, 2010 - pubs.rsc.org
The different behaviours of Ru(η5-C5H5) and Ru(η5-C5Me5) precatalysts, [Ru(η5-C5R5)(NCMe)(N,N)]PF6 (R = H, Me), in the allylic etherification reaction of cinnamyl chloride using …
Number of citations: 23 pubs.rsc.org
T Sun, Y Li, Q Niu, T Li, Y Liu - Spectrochimica Acta Part A: Molecular and …, 2018 - Elsevier
A new simple and efficient fluorescent sensor L based on 1,8‑diaminonaphthalene Schiff-base for highly sensitive and selective determination of Cu 2+ in drink and water has been …
Number of citations: 42 www.sciencedirect.com

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